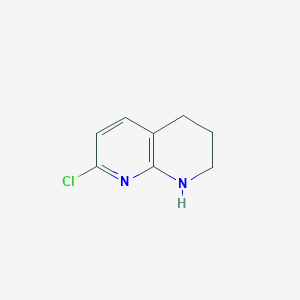

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Description

Properties

IUPAC Name |

7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTIRHSHTITULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

An In-depth Technical Guide to the Chemical Properties of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Within the landscape of heterocyclic chemistry, the 1,8-naphthyridine scaffold has emerged as a "privileged scaffold," a designation reserved for molecular frameworks that can bind to a wide range of biological targets.[1] This bicyclic aromatic compound, a bioisostere of quinoline, is the foundational structure for numerous molecules demonstrating a vast spectrum of biological activities.[1] The versatility in its synthesis and reactivity has made it a focal point for researchers in medicinal chemistry and drug discovery.[2] Derivatives of 1,8-naphthyridine have shown significant promise and are being investigated for their potent anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[2][3][4]

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine represents a crucial intermediate in the synthesis of more complex molecular entities. Its structure contains two key points of reactivity: a secondary amine within the saturated ring and a strategically placed chlorine atom on the aromatic ring. This dual functionality allows for sequential and controlled derivatization, making it an invaluable building block for creating diverse chemical libraries aimed at discovering novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis and research. The key physicochemical data for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1303588-27-3 | [5][6] |

| Molecular Formula | C₈H₉ClN₂ | [5][6] |

| Molecular Weight | 168.62 g/mol | [6] |

| Boiling Point | 372.8 ± 34.0 °C at 760 mmHg | [5] |

| Purity (Typical) | ≥97% | [6] |

| Synonyms | 7-Chloro-1,2,3,4-tetrahydro-[2][7]naphthyridine | [5][6] |

Synthesis and Purification Methodologies

The synthesis of the 1,8-naphthyridine core is most commonly achieved via the Friedländer annulation, a robust and high-yielding condensation reaction between a 2-aminopyridine derivative and a compound containing an α-methylene carbonyl group.[1][8] To obtain the tetrahydro- derivative, a subsequent reduction of the pyridine ring that does not bear the amino group is required. This is typically accomplished through catalytic hydrogenation.

The introduction of the chloro-substituent can be achieved either by starting with a pre-chlorinated pyridine precursor or by chlorination of the naphthyridine ring system at a later stage.

Conceptual Experimental Protocol: Synthesis via Hydrogenation

This protocol outlines a representative, multi-step synthesis, which is a common approach for generating such scaffolds. The causality behind these steps is to first build the core heterocyclic system and then perform the selective reduction.

Step 1: Friedländer Annulation to form 7-Chloro-1,8-naphthyridine

-

Rationale: To construct the bicyclic aromatic core.

-

Procedure:

-

To a solution of 2-amino-3-formyl-6-chloropyridine (1.0 eq) in ethanol, add an α-methylene ketone such as acetone (1.5 eq).

-

Add a catalytic amount of a base, such as potassium hydroxide or an ionic liquid, to facilitate the condensation.[8]

-

Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent like ethyl acetate.[8]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 7-Chloro-1,8-naphthyridine.

-

Step 2: Selective Catalytic Hydrogenation

-

Rationale: To selectively reduce one of the pyridine rings to yield the tetrahydro- derivative. Asymmetric hydrogenation methods have also been developed for related structures.[9]

-

Procedure:

-

Dissolve the crude 7-Chloro-1,8-naphthyridine from the previous step in a suitable solvent such as methanol or ethanol.

-

Transfer the solution to a high-pressure hydrogenation vessel.

-

Add a hydrogenation catalyst, typically 5-10 mol% of Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂).

-

Seal the vessel and purge with hydrogen gas before pressurizing to 50-100 psi.

-

Heat the reaction to 50-60 °C with vigorous stirring. Monitor the reaction by LC-MS for the disappearance of the starting material.

-

Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Step 3: Purification

-

Rationale: To isolate the final product in high purity.

-

Procedure:

-

Purify the resulting crude residue by silica gel column chromatography.[8]

-

Use a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine as the final product.

-

Caption: General synthetic workflow for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine.

Spectral Analysis and Structural Elucidation

Spectroscopic analysis is critical for confirming the identity, structure, and purity of the synthesized compound. While full spectra are proprietary to chemical suppliers, the expected characteristics can be inferred from the structure and data on analogous compounds.[10]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the chlorinated pyridine ring.[11][12]- N-H Proton: A broad singlet corresponding to the secondary amine proton in the tetrahydro ring.- Aliphatic Protons: A series of complex multiplets in the upfield region (typically δ 1.5-4.0 ppm) corresponding to the three sets of CH₂ groups in the saturated ring.[13] |

| ¹³C NMR | - Aromatic Carbons: Signals in the downfield region (δ 110-160 ppm) for the six carbons of the aromatic ring.[11][14]- Aliphatic Carbons: Three distinct signals in the upfield region (δ 20-50 ppm) corresponding to the CH₂ carbons of the saturated ring.[11] |

| Mass Spec (MS) | - Molecular Ion (M⁺): A prominent molecular ion peak at m/z ≈ 168. - Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 170 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |

| Infrared (IR) | - N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.- C-H Stretch (sp³): Bands just below 3000 cm⁻¹.- C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.- C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. |

Chemical Reactivity and Derivatization Potential

The synthetic utility of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine stems from its two distinct reactive sites, which can be functionalized selectively.

-

N1-Amine of the Tetrahydro Ring: The secondary amine is nucleophilic and readily participates in a variety of reactions:

-

N-Alkylation/N-Arylation: Reaction with alkyl or aryl halides under basic conditions to introduce substituents.

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Phosphorylation: Deprotonation followed by quenching with an electrophile like diethyl chlorophosphate can form phosphoramidates, a key step in building more complex molecules like arginine mimetics.[7]

-

-

C7-Chloro Group of the Pyridine Ring: The chlorine atom is a good leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This is arguably the most powerful feature for diversification.

-

Amination: Displacement by primary or secondary amines to introduce diverse amino side chains. This is a cornerstone of medicinal chemistry for tuning solubility, basicity, and receptor interactions.

-

Alkoxylation/Thiolation: Reaction with alkoxides or thiolates to form ethers or thioethers, respectively.

-

Cross-Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C or C-N bonds.

-

Caption: Logical progression from a core building block to a drug candidate.

Conclusion

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a synthetically versatile and strategically important molecule in modern medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and dual-functional reactivity make it an ideal starting point for the development of novel therapeutics. A thorough understanding of its chemical behavior, as outlined in this guide, empowers researchers and drug development professionals to fully exploit its potential in the ongoing quest for new and more effective medicines.

References

- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Google Scholar.

- Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Deriv

-

7-Chloro-1,2,3,4-tetrahydro-n[2][7]aphthyridine | Chemsrc. Chemsrc.

- Discovery and History of 1,8-Naphthyridine Compounds. Benchchem.

- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC - NIH.

- Design, Synthesis, and Anti-mycobacterial Evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.

- 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. LabSolutions.

- Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry.

-

7-Chloro-1,2,3,4-tetrahydro-n[2][7]aphthyridine(1303588-27-3) 1H NMR. ChemicalBook.

- Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Semantic Scholar.

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.

- Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives | Request PDF.

- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Ossila.

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI.

- 1,8-Naphthyridine. Wikipedia.

- Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.

-

ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b]N[2][7]APHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b].[2][7] Revue Roumaine de Chimie.

- 1,8-Naphthyridine, 2-benzylamino-7-methyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 1,8-Naphthyridine(254-60-4) 1H NMR spectrum. ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS#:1303588-27-3 | 7-Chloro-1,2,3,4-tetrahydro-[1,8]naphthyridine | Chemsrc [chemsrc.com]

- 6. labsolu.ca [labsolu.ca]

- 7. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 7-Chloro-1,2,3,4-tetrahydro-[1,8]naphthyridine(1303588-27-3) 1H NMR spectrum [chemicalbook.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. 1,8-Naphthyridine(254-60-4) 1H NMR spectrum [chemicalbook.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Molecular Structure of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Introduction: The Emergence of the Tetrahydro-1,8-naphthyridine Scaffold in Modern Drug Discovery

The 1,8-naphthyridine motif is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The foundational discovery of nalidixic acid, a 1,8-naphthyridine derivative, as the first quinolone antibiotic, solidified the importance of this structural class in the development of antibacterial agents that target bacterial DNA gyrase.[3] The partial saturation of one of the pyridine rings to yield the 1,2,3,4-tetrahydro-1,8-naphthyridine core introduces a three-dimensional structural element while retaining key pharmacophoric features. This modification can lead to enhanced binding affinity and selectivity for various biological targets. The introduction of a chlorine atom at the 7-position of this saturated scaffold, yielding 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, further modulates its electronic and steric properties, offering a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of this intriguing heterocyclic compound, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a bicyclic heterocyclic compound with the chemical formula C₈H₉ClN₂ and a molecular weight of 168.62 g/mol .[4] The structure consists of a pyridine ring fused to a tetrahydropyridine ring, with a chlorine atom substituted at the 7-position of the aromatic pyridine ring.

| Property | Value | Source |

| Chemical Formula | C₈H₉ClN₂ | [4] |

| Molecular Weight | 168.62 g/mol | [4] |

| CAS Number | 1303588-27-3 | [1][4] |

| Appearance | Solid (predicted) | [5] |

| InChI Key | InChI=1S/C8H9ClN2/c9-7-4-5-1-2-6(11-5)10-8(7)3-1/h3-4H,1-2H2,(H,10,11) | N/A |

Strategic Synthesis of the 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine Core

The synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine can be strategically approached in a multi-step sequence, beginning with the construction of the aromatic 1,8-naphthyridine core, followed by selective reduction and subsequent chlorination.

Step 1: Friedländer Annulation for the 1,8-Naphthyridine Core

The cornerstone of this synthetic strategy is the Friedländer annulation, a robust and widely utilized method for the synthesis of quinolines and related heterocyclic systems.[3][6][7] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of the 1,8-naphthyridine core, 2-aminonicotinaldehyde serves as the key starting material.

Protocol: Synthesis of a Substituted 1,8-Naphthyridine via Friedländer Annulation

-

To a stirred solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or water, add an α-methylene carbonyl compound (e.g., a ketone or β-ketoester) (1.0-1.2 eq).[6][8]

-

Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide or an ionic liquid like choline hydroxide).[8]

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

The mechanism of the Friedländer synthesis proceeds through an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the active methylene compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.

Step 2: Catalytic Hydrogenation for the Tetrahydro-Scaffold

The selective reduction of one of the pyridine rings of the 1,8-naphthyridine core is typically achieved through catalytic hydrogenation. This reaction introduces the saturated carbocyclic portion of the target molecule.

Protocol: Catalytic Hydrogenation of a 1,8-Naphthyridine Derivative

-

Dissolve the 1,8-naphthyridine derivative (1.0 eq) in a suitable solvent such as ethanol, methanol, or acetic acid.

-

Add a catalytic amount of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

-

Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1-50 atm) at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or NMR spectroscopy.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydro-1,8-naphthyridine derivative.

Step 3: Selective Chlorination of the Electron-Rich Pyridine Ring

The final step involves the selective chlorination of the electron-rich pyridine ring of the 1,2,3,4-tetrahydro-1,8-naphthyridine intermediate. Direct electrophilic chlorination of pyridines can be challenging due to the electron-deficient nature of the pyridine ring. However, the tetrahydro- portion of the molecule can influence the reactivity of the remaining aromatic ring. A plausible approach involves the use of a mild chlorinating agent.

Protocol: Proposed Chlorination of 1,2,3,4-tetrahydro-1,8-naphthyridine

-

Dissolve the 1,2,3,4-tetrahydro-1,8-naphthyridine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Add a mild chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.1 eq), portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine.

Caption: Synthetic workflow for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine.

Spectroscopic Characterization: Elucidating the Molecular Structure

The structural elucidation of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the pyridine ring will appear as doublets in the downfield region (δ 7.0-8.5 ppm). - The protons on the tetrahydropyridine ring will appear as multiplets in the upfield region (δ 1.5-4.0 ppm). - The NH proton of the tetrahydropyridine ring will likely appear as a broad singlet. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring will resonate in the downfield region (δ 120-160 ppm). - The carbon bearing the chlorine atom will be shifted downfield. - The aliphatic carbons of the tetrahydropyridine ring will appear in the upfield region (δ 20-50 ppm). |

| IR Spectroscopy | - A characteristic N-H stretching vibration for the secondary amine in the tetrahydropyridine ring (around 3300-3400 cm⁻¹). - C=N and C=C stretching vibrations from the aromatic pyridine ring (around 1500-1600 cm⁻¹). - C-H stretching vibrations for both aromatic and aliphatic protons. - A C-Cl stretching vibration in the fingerprint region. |

| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (168.62 g/mol ). - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). |

Applications in Medicinal Chemistry: A Scaffold for Novel Therapeutics

The 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold is a promising starting point for the development of new therapeutic agents, particularly in the area of antibacterial drug discovery. The structural similarity to quinolone and naphthyridine antibiotics suggests that it may act as an inhibitor of bacterial DNA gyrase and topoisomerase IV.[3][9]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, transcription, and repair.[10] It introduces negative supercoils into the bacterial DNA, a process that is crucial for relieving the torsional stress that accumulates during DNA unwinding. Quinolone and naphthyridine antibiotics inhibit DNA gyrase by stabilizing the transient double-strand DNA breaks that are formed during the enzyme's catalytic cycle.[9][11] This leads to the accumulation of toxic DNA-enzyme complexes, which ultimately results in bacterial cell death.

The proposed mechanism involves the drug molecule intercalating into the DNA at the site of the break and forming a ternary complex with the DNA and the gyrase enzyme. This complex prevents the re-ligation of the DNA strands, effectively "poisoning" the enzyme.

Caption: Proposed mechanism of action for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine.

Conclusion and Future Perspectives

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its unique combination of a three-dimensional saturated ring system and a functionalized aromatic ring provides a platform for fine-tuning its pharmacological properties. The proposed synthetic route offers a practical approach to accessing this compound, and its potential as a DNA gyrase inhibitor highlights its promise in the ongoing search for new antibacterial agents. Future research in this area will likely focus on the synthesis and biological evaluation of a library of derivatives based on this core structure to explore their structure-activity relationships and identify lead compounds with improved potency and selectivity. The continued exploration of the 1,8-naphthyridine scaffold and its partially saturated analogs is a testament to its enduring importance in the field of medicinal chemistry.

References

- 1. 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. 1,2,3,4-Tetrahydro-1,8-naphthyridine | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine CAS 1303588-27-3

An In-Depth Technical Guide to 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine: Synthesis, Characterization, and Application

Abstract

This whitepaper provides a comprehensive technical overview of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 1303588-27-3), a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydro-1,8-naphthyridine scaffold is a validated arginine mimetic and a core component in various therapeutic candidates, particularly as integrin inhibitors.[1] This guide details the compound's known physicochemical properties, explores relevant synthetic strategies based on established literature for analogous structures, proposes a viable synthetic workflow, and discusses standard characterization techniques. The content is tailored for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical building block.

Introduction: The Significance of the Tetrahydro-1,8-naphthyridine Scaffold

The 1,2,3,4-tetrahydro-1,8-naphthyridine core is a privileged scaffold in modern drug discovery. Its rigid, bicyclic structure serves as an effective and more permeable, less basic substitute for the guanidinium group of arginine (pKa ≈ 7 vs. 13.8 for arginine).[1] This bioisosteric relationship allows molecules containing this moiety to effectively mimic the side-on salt-bridge binding interactions of arginine with target proteins, such as aspartic acid residues. Consequently, this scaffold is a cornerstone in the design of Arg–Gly–Asp (RGD) peptide mimetics, which are crucial for developing inhibitors of αv integrins—a class of receptors implicated in diseases like idiopathic pulmonary fibrosis (IPF).[1]

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine represents a key intermediate, providing a reactive handle for further chemical modification and library synthesis. The chlorine atom at the 7-position can be exploited for various cross-coupling reactions, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR) in drug development programs.

Physicochemical and Chemical Properties

While detailed experimental data for this specific compound is not widely published, its fundamental properties and identifiers are established. This information is critical for reaction planning, analytical characterization, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 1303588-27-3 | [2][3][4][5] |

| Molecular Formula | C₈H₉ClN₂ | [4][5] |

| Molecular Weight | 168.62 g/mol | [4][5] |

| Synonyms | 1,8-Naphthyridine, 7-chloro-1,2,3,4-tetrahydro- | [4] |

| Purity | Typically available at ≥95% | [4][5] |

| Boiling Point | 372.8±34.0°C (Predicted at 760 mmHg) | [3] |

| Physical State | Not available (likely a solid) | [4] |

| Solubility | Not available | [4] |

| Stability | Stable under recommended temperatures and pressures. | [4] |

Synthetic Strategies for the Tetrahydro-1,8-naphthyridine Core

The synthesis of substituted tetrahydro-1,8-naphthyridines is a well-explored area, offering several strategic pathways. The choice of route often depends on the desired substitution pattern, scale, and functional group tolerance.

Established Synthetic Routes

Historically, the most common approach involves the late-stage reduction of a fully aromatic 1,8-naphthyridine precursor.[1] This precursor is typically assembled via a Friedländer annulation, which condenses a 2-aminonicotinaldehyde with a ketone or other active methylene compound.[1][6][7] However, these methods often require harsh conditions and can suffer from poor regiochemical control and limited functional group compatibility, posing challenges for large-scale synthesis.[1]

More contemporary and versatile methods have been developed to overcome these limitations:

-

Catalytic Hydrogenation: Asymmetric hydrogenation of substituted 1,8-naphthyridines using chiral catalysts provides an efficient route to enantiomerically enriched tetrahydro-1,8-naphthyridines, which are valuable chiral building blocks.[8]

-

Horner–Wadsworth–Emmons (HWE) Approach: A novel and highly efficient three-step sequence involving an HWE olefination, diimide reduction, and global deprotection has been reported for synthesizing 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines. This method avoids chromatography and proceeds in high yields, making it suitable for scale-up.[1]

Proposed Synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

While a specific, validated protocol for CAS 1303588-27-3 is not publicly detailed, a logical synthetic route can be proposed based on the well-established Friedländer annulation followed by a selective reduction.

Workflow Diagram: Proposed Synthesis

Caption: Proposed two-stage synthesis of the target compound.

Step-by-Step Proposed Protocol:

-

Stage 1: Friedländer Annulation to form 7-Chloro-2-methyl-1,8-naphthyridine.

-

To a solution of 2-amino-6-chloronicotinaldehyde (1 equivalent) in ethanol, add acetone (1.5-2 equivalents).

-

Add a catalytic amount of a base, such as potassium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude solid, likely 7-chloro-2-methyl-1,8-naphthyridine, by recrystallization or column chromatography.

-

-

Stage 2: Selective Reduction to 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine.

-

Dissolve the purified 7-chloro-2-methyl-1,8-naphthyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The choice of reducing agent is critical to selectively reduce the pyridine ring without affecting the chloro-substituted ring. Alternatively, catalytic hydrogenation (H₂, Pd/C) under controlled conditions could be employed.

-

Allow the reaction to stir until completion, as monitored by TLC or LC-MS.

-

Quench the reaction carefully with water.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the target compound. Further purification may be achieved via column chromatography.

-

Disclaimer: This protocol is a proposed methodology based on established chemical principles for analogous compounds and has not been experimentally validated for this specific CAS number.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, a suite of standard analytical techniques would be employed, as is common for related structures.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the purity of the compound and confirm its molecular weight (168.62 g/mol for C₈H₉ClN₂). The expected [M+H]⁺ ion would be observed at m/z 169.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and environment of protons. Key signals would include aromatic protons on the chlorinated ring and aliphatic protons corresponding to the saturated tetrahydro-pyridine ring.

-

¹³C NMR: Would confirm the presence of eight carbon atoms and distinguish between the aromatic and aliphatic carbons.

-

-

High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.[9]

Applications in Research and Drug Development

The primary value of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine lies in its role as a versatile intermediate for creating libraries of bioactive compounds. As an arginine mimetic, it is a key building block for targeting enzymes and receptors that recognize arginine residues, most notably integrins.[1] The presence of the chlorine atom allows for further functionalization via reactions such as:

-

Suzuki, Stille, or Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups.

-

Buchwald-Hartwig amination to install various amine functionalities.

-

Nucleophilic aromatic substitution (SₙAr) reactions.

This chemical tractability enables the systematic exploration of the chemical space around the tetrahydro-1,8-naphthyridine core to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Safety and Handling

According to available Safety Data Sheet (SDS) information, 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine should be handled with care in a well-ventilated area or fume hood.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride.[4]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required.

Users should always consult the most recent SDS from their supplier before handling this chemical.

Conclusion

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a strategically important heterocyclic building block for drug discovery. Its core scaffold effectively mimics arginine, making it a valuable component for designing inhibitors of key biological targets like integrins. While detailed experimental data for this specific compound is sparse, its synthesis can be reliably approached using established methodologies for the tetrahydro-1,8-naphthyridine family. The reactive chlorine handle provides a versatile platform for the synthesis of compound libraries, empowering medicinal chemists to develop novel therapeutics for a range of diseases.

References

- 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine - AbacipharmTech-Global Chemical supplier. (URL: )

-

7-Chloro-1,2,3,4-tetrahydro-[2][9]naphthyridine | Chemsrc. (URL: )

- 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine - AK Scientific, Inc. (URL: )

- 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine - LabSolutions | Lab Chemicals & Equipment. (URL: )

- Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - Semantic Scholar. (URL: )

- Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - NIH. (URL: )

-

Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists - ResearchGate. (URL: [Link])

-

A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing). (URL: [Link])

-

MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES | TSI Journals. (URL: [Link])

Sources

- 1. Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. CAS#:1303588-27-3 | 7-Chloro-1,2,3,4-tetrahydro-[1,8]naphthyridine | Chemsrc [chemsrc.com]

- 4. aksci.com [aksci.com]

- 5. labsolu.ca [labsolu.ca]

- 6. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Physical Characteristics of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core serves as a versatile scaffold for the development of novel therapeutic agents targeting a range of biological targets. The 1,8-naphthyridine framework and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of a chlorine atom at the 7-position and the saturation of one of the pyridine rings create a unique combination of electronic and steric properties that can be exploited for fine-tuning molecular interactions with biological macromolecules.

This technical guide provides a comprehensive overview of the core physical characteristics of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, offering insights into its structural, physicochemical, and spectral properties. Where experimental data for the title compound is not available, information from closely related analogs is presented to provide a comparative context. Furthermore, this guide details the essential experimental protocols for the analytical characterization of this and similar molecules, providing a self-validating framework for researchers in the field.

Core Molecular and Physical Properties

The fundamental properties of a molecule are critical for its handling, formulation, and mechanism of action. Below is a summary of the key physical and chemical identifiers for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine.

| Property | Value | Source |

| Chemical Formula | C₈H₉ClN₂ | [3] |

| Molecular Weight | 168.62 g/mol | [3] |

| CAS Number | 1303588-27-3 | [3] |

| Appearance | Solid (form not specified) | Inferred from related compounds[4][5] |

| Boiling Point | Predicted: 372.8 ± 34.0 °C at 760 mmHg | Not experimentally verified |

| Melting Point | No data available. For comparison, 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has a melting point of 77.5-86.5 °C.[5] | Not experimentally verified |

| pKa | No experimental data available. The pKa of the saturated ring nitrogen in a related tetrahydro-1,8-naphthyridine is estimated to be ≈28.[6] | Not experimentally verified |

| Solubility | No quantitative data available. Synthetic procedures for related compounds suggest solubility in organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, and Dimethyl Sulfoxide (DMSO).[7][8] | Inferred |

Structural Elucidation and Spectroscopic Analysis

A multi-faceted analytical approach is essential for the unambiguous structural confirmation and characterization of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.[9] Both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the chlorinated pyridine ring will appear in the aromatic region, while the protons of the tetrahydro-pyridine ring will be in the aliphatic region. The chemical shifts, coupling constants (J-values), and multiplicities of these signals provide definitive information about the substitution pattern and conformation of the rings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the ¹H NMR data by providing the chemical shift of each unique carbon atom. This is particularly useful for confirming the presence of the chlorine-bearing aromatic carbon and the three distinct aliphatic carbons in the saturated ring. While specific spectral data for the title compound is not publicly available, ChemicalBook indicates its existence[10].

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.[9]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for confirming the molecular formula of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine (C₈H₉ClN₂). The expected monoisotopic mass would be calculated based on the most abundant isotopes of each element.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry.[9] Although a crystal structure for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is not currently available in the public domain, analysis of related structures, such as 2-amino-7-chloro-1,8-naphthyridine and 2,7-bis(trichloromethyl)-1,8-naphthyridine, reveals that the 1,8-naphthyridine ring system is nearly planar[11][12]. This planarity is a key feature influencing the stacking interactions and binding of these molecules in biological systems.

Experimental Protocols

The following section details standardized methodologies for the characterization of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine.

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations, which is crucial for confirming the connectivity of the bicyclic system.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine.

Protocol 2: Mass Spectrometric Analysis (LC-MS and HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

LC-MS Analysis:

-

Inject the sample into a liquid chromatography-mass spectrometry system.

-

Use a suitable C18 column for separation.

-

Employ a gradient elution method with solvents such as water and acetonitrile, often with a modifier like formic acid or ammonium bicarbonate.[7]

-

Monitor the elution profile with a UV detector and the mass spectrometer.

-

-

HRMS Analysis:

-

Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Determine the accurate mass and compare it with the calculated mass for the molecular formula C₈H₉ClN₂H⁺.

-

Visualizations

Molecular Structure and Numbering

Caption: Chemical structure of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine with IUPAC numbering.

Analytical Workflow for Structural Characterization

Caption: A typical workflow for the synthesis and structural validation of novel chemical entities.

Conclusion

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine represents a valuable building block in the design of new chemical entities with potential therapeutic applications. While comprehensive experimental data on its physical properties are not yet fully available in the public literature, this guide provides the most current information and establishes a robust framework for its analytical characterization. By employing the detailed protocols for NMR, mass spectrometry, and other analytical techniques, researchers can confidently validate the structure and purity of this compound, paving the way for its further investigation in drug discovery and development programs. The continuous exploration of the 1,8-naphthyridine scaffold and its derivatives is a promising avenue for the identification of next-generation therapeutics.

References

-

Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. [Link]

-

Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry. [Link]

-

Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner– - Semantic Scholar. Semantic Scholar. [Link]

-

Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

-

Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. [Link]

-

7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine - LabSolutions | Lab Chemicals & Equipment. LabSolutions. [Link]

-

7-Chloro-1,2,3,4-tetrahydro-[3][7]naphthyridine | Chemsrc. Chemsrc. [Link]

-

Synthesis, characterization, photoinduced isomerization, and spectroscopic properties of vinyl-1,8-naphthyridine derivatives and their copper(I) complexes - PubMed. PubMed. [Link]

-

Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchGate. ResearchGate. [Link]

-

Molecular Recognition Studies on Naphthyridine Derivatives - MDPI. MDPI. [Link]

-

1,8-Naphthyridine | C8H6N2 | CID 136069 - PubChem. PubChem. [Link]

-

2-Amino-7-chloro-1,8-naphthyridine | Request PDF - ResearchGate. ResearchGate. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. PubMed. [Link]

-

2,7-Bis(trichloromethyl)-1,8-naphthyridine - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Spectral Characteristics of 2,7-Naphthyridines - MDPI. MDPI. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. 1,2,3,4-Tetrahydro-1,8-naphthyridine | Sigma-Aldrich [sigmaaldrich.com]

- 5. H34168.03 [thermofisher.com]

- 6. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Molecular Recognition Studies on Naphthyridine Derivatives [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. 7-Chloro-1,2,3,4-tetrahydro-[1,8]naphthyridine(1303588-27-3) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,7-Bis(trichloromethyl)-1,8-naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Biological Significance of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine: A Technical Primer for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,8-naphthyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of substituents and alterations in the degree of saturation of its heterocyclic rings can profoundly influence its pharmacological profile. This technical guide focuses on a specific, yet underexplored derivative: 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine .

While direct, extensive research on this particular molecule is nascent, this guide will synthesize available data on its close structural analogs to provide an in-depth perspective on its potential biological activities, plausible mechanisms of action, and promising avenues for future drug discovery and development. By examining the roles of the tetrahydro-1,8-naphthyridine core and the 7-chloro substituent in related compounds, we can construct a scientifically grounded forecast of its therapeutic potential.

Core Structural Rationale: The Significance of the Tetrahydro-1,8-Naphthyridine Moiety

The saturation of one of the pyridine rings to form the 1,2,3,4-tetrahydro-1,8-naphthyridine scaffold introduces a three-dimensional geometry that is often crucial for specific and high-affinity interactions with biological targets. This structural feature is particularly significant in the design of mimetics for protein recognition motifs.

A notable application of the tetrahydro-1,8-naphthyridine core is in the development of arginine mimetics .[4] This is particularly relevant in the context of integrin inhibition, where the Arg-Gly-Asp (RGD) tripeptide sequence is a key recognition motif.[4] The tetrahydro-1,8-naphthyridine moiety can effectively mimic the guanidinium group of arginine, enabling it to bind to the arginine-binding pocket of integrins.[4] This has led to the investigation of such compounds as potential therapeutics for conditions like idiopathic pulmonary fibrosis (IPF).[4]

Anticipated Biological Activities and Therapeutic Targets

Based on the broader family of naphthyridine derivatives, we can anticipate several key areas of biological activity for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. The chloro-substituent at the 7-position is expected to significantly modulate the electronic properties and binding interactions of the molecule.

Potential as an Antimicrobial Agent

The 1,8-naphthyridine scaffold is famously the basis for quinolone antibiotics, such as nalidixic acid.[5][6] While the mechanism of action of these drugs (inhibition of DNA gyrase and topoisomerase IV) is typically associated with the 4-oxo-3-carboxylic acid moiety, the core naphthyridine structure is crucial for activity.[6] The presence of a chlorine atom can enhance antibacterial potency. For instance, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a key intermediate in the synthesis of the broad-spectrum antibiotic Gemifloxacin.[7]

It is plausible that 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine could serve as a foundational structure for novel antibacterial agents. Furthermore, some 1,8-naphthyridine derivatives have been shown to enhance the activity of existing antibiotics against multi-resistant bacterial strains, suggesting a potential role as antibiotic modulators or adjuvants.[8]

Applications in Oncology

Numerous 1,8-naphthyridine derivatives have demonstrated significant anticancer activity.[1][9] The planar aromatic system of the non-hydrogenated naphthyridines can intercalate with DNA, while other derivatives can inhibit key enzymes involved in cancer cell proliferation. While the tetrahydro- derivative is non-planar, its structural analogs suggest potential in this area. For example, a structural isomer, 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, has been noted in preliminary studies to inhibit the growth of certain cancer cell lines.[10]

Central Nervous System (CNS) Activity and Neurological Disorders

The 1,8-naphthyridine scaffold has been explored for its potential in treating neurological disorders such as Alzheimer's disease, depression, and multiple sclerosis.[1][2] The ability of small molecules to cross the blood-brain barrier is critical for CNS activity, and the lipophilicity introduced by the chloro-substituent may be advantageous.

One potential mechanism of action in the CNS is the inhibition of cholinesterases. For instance, 8-hydroxy-2,7-naphthyridin-2-ium salts have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine.[11]

Experimental Protocols and Methodologies

To investigate the potential biological activities of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, a series of well-established in vitro assays would be required.

Protocol 1: Evaluation of Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine against a panel of pathogenic bacteria.

Methodology: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic can be used as a reference standard.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine on human cancer cell lines.

Methodology: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation: A Comparative Overview

While specific quantitative data for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is not yet available in the public domain, the following table presents representative data for related naphthyridine derivatives to provide context for potential potency.

| Compound/Derivative Class | Biological Activity | Target/Assay | Potency (IC50/MIC) | Reference |

| 8-Hydroxy-1,6-naphthyridines | Antileishmanial | Leishmania donovani amastigotes | pEC50 > 5 | [12] |

| 5,6,7,8-Tetrahydro-1,6-naphthyridines | Anti-HIV | HIV-1 Integrase (allosteric site) | - | [13] |

| 2-Phenyl-7-methyl-1,8-naphthyridines | Anticancer | MCF-7 (breast cancer cell line) | 1.47 - 7.89 µM | [9] |

| 1,8-Naphthyridine sulfonamides | Antibiotic Modulation | S. aureus (NorA efflux pump) | - | [6] |

Visualizing Potential Mechanisms and Workflows

Signaling Pathway: Potential Role in Integrin-Mediated Signaling

The following diagram illustrates the potential involvement of a tetrahydro-1,8-naphthyridine derivative as an arginine mimetic in blocking integrin signaling, a pathway relevant to fibrosis.

Caption: General workflow for synthesis and biological evaluation.

Future Directions and Conclusion

The 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold represents a promising, yet largely untapped, area for drug discovery. Based on the established biological activities of its structural congeners, this compound warrants investigation for its potential antimicrobial, anticancer, and CNS-related activities.

Future research should focus on the efficient synthesis of this molecule and its derivatives, followed by a systematic screening campaign using the assays outlined in this guide. Mechanistic studies will be crucial to identify its specific molecular targets and pathways. The insights gained from such studies will be invaluable for the rational design and optimization of novel therapeutic agents based on this intriguing chemical scaffold.

References

- Smolecule. (2023, August 19). 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride.

-

Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Beilstein Journal of Organic Chemistry, 16, 1617–1626. [Link]

-

Bano, S., Javed, K., Ahmad, S., Rathish, I. G., & Singh, S. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-29. [Link]

-

Kaur, R., Sharma, J., & Kumar, V. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591-1618. [Link]

-

Sharma, A., Kumar, V., & Sharma, P. C. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. [Link]

-

Benci, K., Mandić, L., Suh, S., Hodošček, M., & Kovač, A. (2012). Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). RSC Advances, 2(18), 7296-7303. [Link]

-

Miguel del Corral, J. M., Castro, M. A., Gordaliza, M., Martin, M. L., Oliveira, A. B., Gualberto, S. A., García-Grávalos, M. D., & San Feliciano, A. (2002). Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1,4-naphthoquinones. Archiv der Pharmazie, 335(9), 427-437. [Link]<427::AID-ARDP427>3.0.CO;2-M

-

Cieplik, J., Stolarczyk, M., Pluta, J., Gumańska, M., & Bryndal, I. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4432. [Link]

-

da Silva, A. C. A., de Lacerda, R. G., de Fátima de Souza, M., de Oliveira, V. V., da Silva, L. E., & de Souza, E. L. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

- Lippa, R. A., Murphy, J. A., & Barrett, T. N. (2020). Supporting Information Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach. Semantic Scholar.

-

Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2019). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 62(24), 11305-11323. [Link]

-

Stolarczyk, M., Pluta, J., & Cieplik, J. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(1), 187. [Link]

-

Khan, I., Ali, S., Ahmed, S., Hassan, M., Taha, M., & Ismail, N. H. (2024). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. ChemistryOpen, e202400516. [Link]

-

Wang, X., Duan, Y., Chen, S., Zhang, Y., & Gao, Y. (2016). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 21(11), 1574. [Link]

-

Kumar, A., Sharma, S., & Kumar, V. (2021). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 11(45), 28163-28175. [Link]

-

Peese, K. M., Allard, C. W., Connolly, T., Johnson, B. L., Li, C., Patel, M., ... & Naidu, B. N. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent Allosteric Site HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. [Link]

-

Al-romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

-

Peese, K. M., Allard, C. W., Connolly, T., Johnson, B. L., Li, C., Patel, M., ... & Naidu, B. N. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry, 62(3), 1348-1361. [Link]

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons-based approach [beilstein-journals.org]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 7. ossila.com [ossila.com]

- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buy 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride | 1260664-42-3 [smolecule.com]

- 11. Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine and its Congeners

Executive Summary

While direct pharmacological data on 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is not extensively available in public literature, the 1,8-naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry.[1] Derivatives of this core have been developed into a wide array of therapeutic agents with diverse mechanisms of action.[2][3] This guide synthesizes the known biological activities of structurally related 1,8-naphthyridine derivatives to build a scientifically grounded understanding of the potential mechanisms of action for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine. We will explore the established roles of this scaffold in antimicrobial, anticancer, and neurological applications, providing a framework for future research and drug development efforts.[4]

The 1,8-Naphthyridine Scaffold: A Foundation for Diverse Pharmacology

The 1,8-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, has garnered significant interest from medicinal chemists due to its synthetic versatility and the broad spectrum of biological activities its derivatives exhibit.[5] The journey of this scaffold from a chemical curiosity to a cornerstone of drug discovery was ignited by the discovery of nalidixic acid in 1962, the first 1,8-naphthyridine derivative with potent antibacterial activity.[1][6] This discovery paved the way for the development of the quinolone class of antibiotics.[1] Since then, derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[2][3]

The defining feature of the 1,8-naphthyridine core is its ability to act as a versatile pharmacophore, with different substitution patterns leading to interactions with a wide range of biological targets. The nitrogen atoms can participate in hydrogen bonding, and the planar aromatic system allows for π-π stacking interactions with biological macromolecules.

Established Mechanisms of Action for 1,8-Naphthyridine Derivatives

Antimicrobial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

The most well-characterized mechanism of action for a subset of 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for bacterial DNA replication, transcription, and repair.

-

Nalidixic Acid and Fluoroquinolones: The prototypical example is nalidixic acid, which selectively inhibits the A subunit of bacterial DNA gyrase.[6] Subsequent generations of fluoroquinolone antibiotics, some of which incorporate the 1,8-naphthyridine core (e.g., Gemifloxacin), exhibit enhanced activity by inhibiting both DNA gyrase and topoisomerase IV.[6][7] This dual-targeting mechanism contributes to their broad-spectrum antibacterial activity and can help to overcome resistance.

The general mechanism involves the formation of a stable ternary complex between the drug, the enzyme, and the bacterial DNA. This complex stalls the replication fork, leading to double-strand DNA breaks and ultimately bacterial cell death.

Experimental Protocol: DNA Gyrase Inhibition Assay

A common method to determine the inhibitory activity of a compound against DNA gyrase is a supercoiling assay.

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.

-

Compound Addition: The test compound (e.g., a 1,8-naphthyridine derivative) is added at various concentrations. A known inhibitor (e.g., ciprofloxacin) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Incubation: The reaction is incubated at 37°C to allow the supercoiling reaction to proceed.

-

Termination: The reaction is stopped by the addition of a loading dye containing a DNA intercalator (e.g., ethidium bromide) and a protein denaturant (e.g., SDS).

-

Analysis: The DNA topoisomers are separated by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the negative control.

Anticancer Activity: Targeting Kinases and Other Cellular Pathways

The 1,8-naphthyridine scaffold has been extensively explored for the development of anticancer agents, with derivatives showing inhibitory activity against a variety of protein kinases.[8][9][10] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

-

Kinase Inhibition: Various 1,8-naphthyridine derivatives have been reported to inhibit receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and c-Met, as well as other kinases like casein kinase 2 (CK2) and phosphoinositide-dependent kinase 1 (PDK1).[3][10] Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

-

SOS1 Inhibition: More recently, novel naphthyridine derivatives have been identified as potent inhibitors of SOS1 (Son of Sevenless 1), a guanine nucleotide exchange factor that activates KRAS.[11] By inhibiting the KRAS-SOS1 interaction, these compounds can block the MAPK signaling pathway, which is frequently hyperactivated in KRAS-mutant cancers.[11]

The mechanism of kinase inhibition by these compounds typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.

Diagram: Simplified KRAS-SOS1-MAPK Signaling Pathway

Caption: Activation of KRAS by SOS1 and the downstream MAPK signaling cascade.

Neurological and Other Activities

The versatility of the 1,8-naphthyridine scaffold extends to the central nervous system and other biological systems. Derivatives have been investigated for:

-

Neurodegenerative Diseases: Potential applications in Alzheimer's disease.[3]

-

Antidepressant and Antipsychotic Effects. [4]

-

Anti-inflammatory and Analgesic Properties. [2]

-

Antihistaminic Activity: Some derivatives have shown promise as H1 receptor antagonists.[12]

The mechanisms underlying these activities are varied and depend on the specific substitutions on the naphthyridine core, leading to interactions with a range of receptors and enzymes.

Structure-Activity Relationship (SAR) and the Role of Key Substituents

The biological activity of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the ring system. For the compound of interest, 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine , we can infer potential roles for its key structural features:

-

Tetrahydro- modification: The saturation of one of the pyridine rings to form a tetrahydro-1,8-naphthyridine introduces a three-dimensional character to the otherwise planar scaffold. This can lead to more specific interactions with protein binding pockets and may improve pharmacokinetic properties such as solubility and metabolic stability.

-

7-Chloro substitution: The chlorine atom at the 7-position can influence the electronic properties of the ring system and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. The presence of a chloro group has been shown in some series to enhance antimicrobial activity.

Table 1: Biological Activities of Representative 1,8-Naphthyridine Derivatives

| Compound Name | Key Structural Features | Primary Biological Target | Therapeutic Area |

| Nalidixic Acid | 4-oxo-3-carboxylic acid | Bacterial DNA gyrase | Antibacterial |

| Gemifloxacin | Fluoro, cyclopropyl, and pyrrolidine substituents | Bacterial DNA gyrase & Topoisomerase IV | Antibacterial |

| Voreloxin | Naphthyridine core | DNA intercalation, Topoisomerase II inhibition | Anticancer |

| HH0043 (a 1,7-naphthyridine) | N-linked cyclic substituent | SOS1 | Anticancer |

Future Directions and Conclusion

While the specific mechanism of action of 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine remains to be elucidated, the rich pharmacology of the 1,8-naphthyridine scaffold provides a strong foundation for hypothesis-driven research. Based on the activities of related compounds, it is plausible that this molecule could serve as a starting point for the development of novel antibacterial, anticancer, or CNS-active agents.

Future research should focus on a systematic biological evaluation of this compound, including:

-

Broad-panel screening: Testing against a wide range of biological targets, including kinases, topoisomerases, and G-protein coupled receptors.

-

Phenotypic screening: Assessing its effects in cell-based assays for cytotoxicity, antimicrobial activity, and other relevant phenotypes.

-

Structure-based design: If a primary target is identified, computational modeling and medicinal chemistry efforts can be employed to optimize its potency and selectivity.

References

-

Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(18), 1591–1618. [Link]

-

Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF. ResearchGate. [Link]

- Google Patents. (n.d.). 1, 8 -naphthyridines as kinase inhibitors.

-

ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as a kinase inhibitor. ResearchGate. [Link]

-

MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

-

Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767–787. [Link]

-

Rani, P., Saini, M. S., & Kumar, R. (2021). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Archiv der Pharmazie, 354(10), e2100144. [Link]

-

He, H., et al. (2022). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry, 65(7), 5894–5911. [Link]

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930. [Link]

-

Semantic Scholar. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [Link]

-

Gurjar, V., & Pal, D. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586–601. [Link]

-

Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919–930. [Link]

-

ResearchGate. (n.d.). Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives | Request PDF. ResearchGate. [Link]

-

ResearchGate. (n.d.). Design, synthesis, and biological evaluation of 1,8‐naphthyridine glucosamine conjugates as antimicrobial agents | Request PDF. ResearchGate. [Link]

-

Semantic Scholar. (2018). Design, synthesis, and biological evaluation of 1,8‐naphthyridine glucosamine conjugates as antimicrobial agents. Semantic Scholar. [Link]

-

MDPI. (2020). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

-

National Institutes of Health. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. National Institutes of Health. [Link]

-